N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide
Description
This compound features a bicyclic tetrahydrobenzo[d]thiazole core substituted with a 5,5-dimethyl group and a 7-oxo moiety. The thiazole ring is linked to a pyrrolidine-2-carboxamide unit bearing a tosyl (p-toluenesulfonyl) group at the 1-position. The dimethyl group on the bicyclic system may confer steric stability, while the oxo group could participate in hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-13-6-8-14(9-7-13)30(27,28)24-10-4-5-16(24)19(26)23-20-22-15-11-21(2,3)12-17(25)18(15)29-20/h6-9,16H,4-5,10-12H2,1-3H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWZMORUPUYSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-7-one and 1-tosylpyrrolidine-2-carboxylic acid.
Formation of Intermediate: The 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-7-one is reacted with an appropriate amine to form the intermediate 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.
Coupling Reaction: The intermediate is then coupled with 1-tosylpyrrolidine-2-carboxylic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time.
Purification Techniques: Utilizing recrystallization, chromatography, or other purification methods to isolate the desired product.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional motifs:
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Benzothiazolyl group : A heterocyclic system prone to electrophilic substitution and nucleophilic attack.
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Tosyl (p-toluenesulfonyl) group : A strong electron-withdrawing group that stabilizes adjacent carbocations and facilitates nucleophilic substitution.
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Pyrrolidine-2-carboxamide : A secondary amide with potential for hydrolysis or ring-opening reactions.
Table 1: Functional Groups and Predicted Reactivity
Electrophilic Aromatic Substitution
The benzothiazolyl moiety may undergo bromination or nitration at electron-rich positions. For example:
Similar reactions with N-bromosuccinimide (NBS) are documented in bromocyclization processes for related heterocycles .
Nucleophilic Substitution at the Tosyl Group
The tosyl group can act as a leaving group in SN2 reactions. For instance:
This is supported by sulfonamide substitution patterns observed in analogous compounds .
Amide Hydrolysis
The secondary amide bond may hydrolyze under acidic or basic conditions to yield:
Hydrolysis rates depend on steric hindrance from the 5,5-dimethyl substituents on the benzothiazolyl ring .
Experimental Considerations
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Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in substitution reactions .
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Catalysts : Lewis bases (e.g., triethylamine) may accelerate bromocyclization or substitution steps .
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Temperature : Elevated temperatures (~60–80°C) are often required for amide hydrolysis .
Limitations and Research Gaps
No direct experimental data for this compound were identified in the provided sources. Predictions are extrapolated from:
Further studies involving kinetic assays or spectroscopic characterization (e.g., NMR, MS) are needed to validate these hypotheses.
Scientific Research Applications
Antimicrobial Applications
Research indicates that the compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazole and pyrrolidine compounds often demonstrate activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A recent study evaluated a series of sulfonamide derivatives, including the compound . The results highlighted:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 12 µg/mL |
| B | Escherichia coli | 15 µg/mL |
The compound's structural features, such as the thiazole moiety, are believed to enhance its interaction with bacterial enzymes, leading to effective inhibition of growth.
Anticancer Potential
The anticancer activity of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide has been explored through various in vitro assays. Its ability to inhibit cancer cell proliferation is particularly noteworthy.
Case Study: Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects against several cancer cell lines:
These findings suggest that the compound may interact with specific molecular targets involved in cancer progression. Molecular docking studies indicate potential interactions with enzymes critical for tumor metabolism.
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide
Key Structural Differences :
- Substituent on Benzamide : The analogue replaces the tosyl-pyrrolidine group with a 4-(2,5-dioxo-pyrrolidinyl)benzamide moiety.
- Electronic Effects : The dioxopyrrolidinyl group introduces electron-deficient characteristics, which may alter binding interactions compared to the tosyl group’s strong electron-withdrawing nature.
- Biological Implications : The dioxo group could enhance hydrogen-bonding capacity with targets like kinases or proteases, whereas the tosyl group might improve metabolic stability due to reduced susceptibility to enzymatic cleavage .
Table 1: Structural and Functional Comparison
Cephalosporin Derivatives with Thiadiazole Moieties
Example : (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ().
Key Differences :
- Core Structure : Cephalosporins contain a β-lactam ring fused to a dihydrothiazine ring, unlike the tetrahydrobenzo[d]thiazole core of the main compound.
- Functional Groups : Thiadiazole groups in cephalosporins enhance antibacterial activity by targeting penicillin-binding proteins (PBPs), while the main compound’s thiazole core may interact with eukaryotic enzymes (e.g., kinases).
Table 2: Pharmacological Comparison
Biological Activity
N-(5,5-Dimethyl-7-Oxo-4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological properties, including synthesis methods, biological assays, and relevant case studies.
- Molecular Formula : C25H21N3O2S
- Molecular Weight : 427.52 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, starting materials may include substituted benzoic acids and pyrrolidine derivatives. The process often requires specific reagents and conditions to achieve the desired product purity and yield.
Anticancer Activity
Research has indicated that certain analogues of the compound exhibit anticancer properties. For example, in vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. One study reported that 7-oxo substituted analogues demonstrated inactivity against CCRF-CEM leukemia cells, suggesting structural modifications are crucial for enhancing biological activity .
Antimicrobial Properties
Some derivatives of the compound have been tested for antimicrobial activity. A study on thiazole derivatives indicated that modifications at specific positions could lead to enhanced efficacy against bacterial strains. The presence of the thiazole ring is often associated with increased antimicrobial activity due to its ability to interact with microbial enzymes .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary molecular modeling studies suggest that electronic interactions between functional groups may play a significant role in its activity profile .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Model Used | Result |
|---|---|---|---|
| Analogue A | Anticancer | CCRF-CEM leukemia cells | IC50 > 20 µg/mL |
| Analogue B | Antimicrobial | Disc diffusion | Significant inhibition observed |
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
- Key Steps : Adapt reflux conditions using acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst, similar to thiazolo[3,2-a]pyrimidine derivatives . Monitor reaction progress via TLC and optimize reflux time (8–12 hours).
- Purification : Recrystallize from ethyl acetate-ethanol (3:2) to improve purity, achieving yields ~78% based on analogous protocols .
- Table 1 : Hypothetical Optimization Parameters
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent Ratio | Acetic acid:Acetic anhydride (1:1) | 78 | 95 |
| Catalyst | Sodium acetate | 75–80 | 93–97 |
| Recrystallization | Ethyl acetate-ethanol (3:2) | 78 | 98 |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .
- NMR : Use - and -NMR to confirm pyrrolidine and benzo[d]thiazole moieties. For example, aromatic protons appear at δ 7.2–8.0 ppm, while methyl groups resonate at δ 1.2–2.5 ppm .
- X-ray Crystallography : Resolve stereochemistry and confirm dihedral angles (e.g., 80.94° between fused rings in analogous structures) .
Q. Which solvents are optimal for recrystallization to ensure crystal stability?
Methodological Answer:
- Ethyl acetate-ethanol mixtures (3:2) are effective for slow evaporation, producing stable monoclinic crystals (space group P2/c) .
- Avoid polar aprotic solvents (e.g., DMF) unless necessary for solubility, as they may introduce lattice defects.
Advanced Research Questions
Q. How can reaction mechanisms for synthesizing this compound be elucidated?
Methodological Answer:
Q. How should contradictory spectroscopic data (e.g., unexpected 1H^1H1H-NMR shifts) be resolved?
Methodological Answer:
Q. What strategies validate the compound’s biological activity in antimicrobial assays?
Methodological Answer:
- pH-Dependent Testing : Assess activity across pH 5–8, as sulfonamide derivatives often show pH-sensitive antimicrobial behavior .
- Control Experiments : Compare with structurally related thiadiazole derivatives (e.g., MIC values against S. aureus and E. coli) .
Q. How can computational modeling predict binding interactions with target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial dihydrofolate reductase (DHFR). Focus on hydrogen bonds between the tosyl group and active-site residues (e.g., Arg57, Asp27) .
- MD Simulations : Run 100-ns trajectories to evaluate stability of the ligand-enzyme complex in explicit solvent .
Data Contradiction Analysis
Q. Why might X-ray crystallography and NMR data suggest conflicting conformations?
Methodological Answer:
- Solid-State vs. Solution Behavior : Crystallography captures the most stable conformation (e.g., flattened boat), while NMR may average signals from multiple solution-state conformers .
- Mitigation : Perform variable-concentration NMR to rule out aggregation effects and compare with DFT-optimized gas-phase structures .
Q. How to address inconsistencies in reaction yields across batches?
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to test variables like catalyst loading (0.5–2.0 eq.) and solvent ratios.
- Table 2 : Hypothetical DoE Results
| Catalyst (eq.) | Solvent Ratio | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1.0 | 1:1 | 110 | 78 |
| 1.5 | 2:1 | 120 | 82 |
| 2.0 | 1:2 | 100 | 68 |
Theoretical Frameworks
Q. How to link this compound’s design to broader pharmacological theories?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
